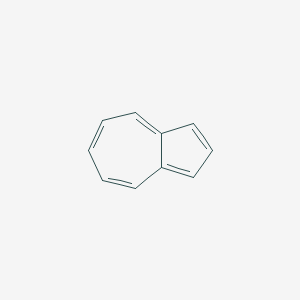

Azulene

Beschreibung

Eigenschaften

IUPAC Name |

azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFNKYGDVFVPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | azulene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azulene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82451-56-7 | |

| Record name | Polyazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059770 | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275-51-4 | |

| Record name | Azulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azulene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Allure of the Blue Hydrocarbon: A Technical Guide to the History, Synthesis, and Therapeutic Potential of Azulene Compounds

For Researchers, Scientists, and Drug Development Professionals

Azulene, a captivating bicyclic aromatic hydrocarbon, has intrigued chemists for centuries with its striking deep blue color, a stark contrast to its colorless isomer, naphthalene. First isolated from German chamomile in the 15th century, its unique electronic properties and biological activities have cemented its place as a valuable scaffold in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological significance of this compound compounds, offering detailed experimental protocols, comparative data, and a visual exploration of its mechanisms of action for researchers and drug development professionals.

A Rich History: From Ancient Remedies to Modern Synthesis

The story of this compound begins long before its chemical structure was understood. The azure-blue chromophore was first obtained through the steam distillation of German chamomile (Matricaria chamomilla) in the 15th century and was later discovered in other plants like yarrow and wormwood.[1][2] It wasn't until 1863 that the compound was named "this compound" by Septimus Piesse. The correct structure of the this compound skeleton was first proposed by Lavoslav Ružička, and the first organic synthesis was achieved by Placidus Plattner and A. St. Pfau in 1937 and 1939, marking a new era in the exploration of this unique molecule.[1][2][3]

The mid-20th century saw the development of more efficient and versatile synthetic routes, most notably the Ziegler-Hafner and Nozoe syntheses, which remain cornerstone methods for accessing the this compound core and its derivatives. These synthetic advancements paved the way for a deeper investigation into the physicochemical properties and biological potential of this fascinating class of compounds.

Core Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of the this compound ring system has been a subject of intense study, leading to the development of several elegant and efficient methods. This section details the experimental protocols for three seminal approaches: the Pfau-Plattner synthesis, the Ziegler-Hafner synthesis, and the Nozoe synthesis.

The Pfau-Plattner this compound Synthesis (1939)

This historical method represents the first total synthesis of this compound, starting from indane and employing a ring-expansion strategy using ethyl diazoacetate. While it has been largely superseded by more efficient methods, it remains a landmark in organic synthesis.

Experimental Protocol: Synthesis of this compound from Indane

-

Preparation of Ethyl Diazoacetate: Ethyl diazoacetate is prepared from the reaction of glycine ethyl ester hydrochloride with sodium nitrite in an acidic aqueous medium, followed by extraction with ether. Caution: Diazoacetic esters are potentially explosive and toxic.

-

Ring Expansion of Indane: A solution of indane in a suitable solvent is treated with ethyl diazoacetate in the presence of a copper catalyst. The reaction proceeds with the evolution of nitrogen gas to yield a mixture of esters of hydrothis compound carboxylic acids.

-

Hydrolysis: The resulting ester mixture is hydrolyzed by heating with an alcoholic solution of potassium hydroxide to afford the corresponding hydrothis compound carboxylic acids.

-

Dehydrogenation: The hydrothis compound carboxylic acids are dehydrogenated to the corresponding this compound carboxylic acids. This can be achieved by heating with sulfur or selenium, or more mildly with palladium on charcoal.

-

Decarboxylation: The this compound carboxylic acids are decarboxylated by heating to yield this compound. The crude this compound is then purified by sublimation or chromatography.

The Ziegler-Hafner this compound Synthesis

Developed in the 1950s, the Ziegler-Hafner synthesis is a highly versatile and widely used method for preparing this compound and its derivatives, particularly those with substituents on the seven-membered ring. The reaction involves the condensation of a cyclopentadienide anion with a pyridinium salt, which undergoes ring-opening and subsequent cyclization.

Experimental Protocol: Synthesis of this compound

-

Preparation of N-(2,4-Dinitrophenyl)pyridinium Chloride: A mixture of 1-chloro-2,4-dinitrobenzene and dry pyridine is heated to form a thick yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride.

-

Formation of the Pentamethinium Salt: The pyridinium salt is reacted with dimethylamine in pyridine.

-

Reaction with Cyclopentadienide: The system is flushed with dry nitrogen, and freshly distilled cyclopentadiene is added, followed by the slow addition of sodium methoxide solution.

-

Cyclization and Isolation: A mixture of pyridine and methanol is distilled off. Dry pyridine is added, and the mixture is heated under a nitrogen atmosphere. After cooling, pyridine is removed under reduced pressure.

-

Extraction and Purification: The solid residue is extracted with hexanes. The combined hexane extracts are washed with aqueous hydrochloric acid and then water. The organic layer is dried, and the solvent is removed. The crude this compound is purified by column chromatography on alumina with hexane as the eluent to yield blue plates of this compound.

The Nozoe this compound Synthesis

The Nozoe synthesis provides an effective route to this compound derivatives, especially those bearing electron-withdrawing groups and functional groups like amino or hydroxyl at the 2-position. This method typically involves the reaction of a troponoid derivative with an active methylene compound.

Experimental Protocol: Synthesis of Diethyl 2-Aminothis compound-1,3-dicarboxylate

-

Reaction Setup: In a reaction vessel, 2-chlorotropone and ethyl cyanoacetate are dissolved in anhydrous ethanol.

-

Base Addition: Sodium ethoxide in ethanol is added to the solution.

-

Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Workup and Purification: After the reaction is complete, the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield the diethyl 2-aminothis compound-1,3-dicarboxylate.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ |

| Molar Mass | 128.17 g/mol |

| Melting Point | 99-100 °C |

| Boiling Point | 242 °C |

| Dipole Moment | 1.08 D |

| Magnetic Susceptibility (χ) | -98.5·10⁻⁶ cm³/mol |

Table 2: Comparison of Core this compound Synthesis Methods

| Synthesis Method | Starting Materials | Typical Yield | Scope and Limitations |

| Pfau-Plattner | Indane, Ethyl diazoacetate | Low | Historically significant, but multi-step and low yielding. |

| Ziegler-Hafner | Pyridinium salts, Cyclopentadiene | 51-59% for parent this compound | Versatile for substituted azulenes, especially on the 7-membered ring. |

| Nozoe | Troponoids, Active methylene compounds | Moderate to excellent | Excellent for preparing 2-amino and 2-hydroxyazulenes and derivatives with electron-withdrawing groups. |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Solvent | Chemical Shifts (δ, ppm) or λmax (nm) (ε, M⁻¹cm⁻¹) |

| ¹H NMR | CDCl₃ | 8.37 (H-2), 7.93 (H-1,3), 7.59 (H-6), 7.41 (H-5,7), 7.18 (H-4,8) |

| ¹³C NMR | CDCl₃ | 140.12 (C-3a,8a), 137.32 (C-6), 136.95 (C-4,8), 136.55 (C-2), 122.70 (C-5,7), 117.87 (C-1,3) |

| UV-Vis | Acetonitrile | S₀→S₁: ~580-700 (weak); S₀→S₂: ~340-350 (strong) |

Therapeutic Potential and Signaling Pathways

This compound and its naturally occurring derivatives, such as chamthis compound and guaithis compound, have long been recognized for their anti-inflammatory, antioxidant, and anti-ulcer properties. These biological activities have spurred interest in their potential as therapeutic agents in modern drug development.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

A primary mechanism underlying the anti-inflammatory effects of many this compound derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound derivatives can reduce the production of these pro-inflammatory molecules.

Modulation of MAPK and PI3K/Akt Signaling

Recent studies have indicated that the anti-inflammatory and other biological activities of this compound derivatives may also involve the modulation of key intracellular signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cellular processes such as inflammation, cell growth, and survival.

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of further pro-inflammatory mediators. Some this compound derivatives have been shown to inhibit the phosphorylation and activation of p38 MAPK, thereby dampening the inflammatory response.

The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. The ability of certain this compound compounds to modulate PI3K/Akt signaling suggests their potential in cancer therapy and other conditions characterized by uncontrolled cell growth.

Conclusion

From its humble beginnings as a natural blue pigment to its current status as a versatile scaffold in organic synthesis and drug discovery, this compound continues to capture the imagination of scientists. Its unique electronic structure not only imparts its characteristic color but also gives rise to a range of biological activities. The historical and modern synthetic methods detailed in this guide provide the tools to access a diverse array of this compound derivatives, enabling further exploration of their therapeutic potential. As our understanding of the intricate signaling pathways modulated by these compounds deepens, the future of this compound-based therapeutics looks increasingly bright.

References

Azulene: A Technical Guide to a Nonbenzenoid Aromatic Hydrocarbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene is a fascinating nonbenzenoid aromatic hydrocarbon and a structural isomer of naphthalene. Composed of a fused cyclopentadiene and cycloheptatriene ring system, its unique 10 π-electron structure gives rise to properties that are markedly different from its benzenoid counterpart, including a distinctive deep blue color and a significant dipole moment. These characteristics translate into a rich and selective chemical reactivity, making the this compound core a privileged scaffold in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the fundamental principles of this compound's aromaticity, its physicochemical and spectroscopic properties, key synthetic methodologies, and characteristic reactivity patterns. Furthermore, it explores the burgeoning applications of this compound derivatives in drug development, highlighting their anti-inflammatory, antimicrobial, and antineoplastic activities.

Core Concepts: Structure and Aromaticity

This compound is a bicyclic hydrocarbon with the molecular formula C₁₀H₈. Unlike its colorless isomer, naphthalene, this compound consists of a five-membered ring fused to a seven-membered ring. This non-alternant arrangement is key to its unique properties.

The aromaticity of this compound is explained by Hückel's rule, as it is a cyclic, planar molecule with a continuous system of 10 π-electrons (where 4n+2 = 10, for n=2).[1] However, the most significant feature of its electronic structure is a substantial ground-state dipole moment of approximately 1.08 D, whereas naphthalene's is zero.[2] This polarity arises from a significant contribution of a dipolar resonance structure, in which an electron is transferred from the seven-membered ring to the five-membered ring. This creates a tropylium cation (6 π-electrons, aromatic) fused to a cyclopentadienyl anion (6 π-electrons, aromatic), as depicted below.[2] This charge separation is a dominant factor in this compound's color, reactivity, and potential biological interactions.

Physicochemical and Spectroscopic Properties

The unique electronic distribution in this compound gives rise to distinct physical and spectral properties, which are summarized below.

Physicochemical Data

The key physical properties of unsubstituted this compound are presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ | [3] |

| Molecular Weight | 128.17 g·mol⁻¹ | [3] |

| Appearance | Dark blue crystals | |

| Melting Point | 98-100 °C | |

| Boiling Point | 242 °C | |

| Dipole Moment | ~1.08 D | |

| Stability | Stable, combustible. Incompatible with strong oxidizing agents. |

Spectroscopic Data

The spectroscopy of this compound is a direct reflection of its non-alternant π-system. Its intense blue color is due to a weak S₀ → S₁ electronic transition at a long wavelength (~580-700 nm).

| Spectroscopy Type | Parameter | Value (in CDCl₃) | Reference(s) |

| UV-Vis Absorption | λmax (S₀→S₁) | ~580 nm | |

| ε | ~350 M⁻¹cm⁻¹ | ||

| λmax (S₀→S₂) | ~340 nm | ||

| ε | ~4000 M⁻¹cm⁻¹ | ||

| ¹H NMR | H-1, H-3 | 7.93 ppm | |

| H-2 | 8.37 ppm | ||

| H-4, H-8 | 7.18 ppm | ||

| H-5, H-7 | 7.41 ppm | ||

| H-6 | 7.59 ppm | ||

| ¹³C NMR | C-1, C-3 | 117.87 ppm | |

| C-2 | 136.55 ppm | ||

| C-4, C-8 | 136.95 ppm | ||

| C-5, C-7 | 122.70 ppm | ||

| C-6 | 137.32 ppm | ||

| C-3a, C-8a | 140.12 ppm |

Synthesis of the this compound Core

Several methods have been developed for synthesizing the this compound scaffold. The Ziegler-Hafner synthesis is a classical and versatile method for preparing this compound and its derivatives on a large scale.

Ziegler-Hafner this compound Synthesis

This method involves the condensation of a cyclopentadienyl anion with an activated pyrylium salt or a Zincke salt derived from pyridine.

Experimental Protocol: Ziegler-Hafner Synthesis

The following protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Pyridine (dry)

-

2,4-Dinitrochlorobenzene

-

Dimethylamine

-

Cyclopentadiene (freshly distilled)

-

Sodium methoxide solution (2.5 M)

-

Hexane

-

10% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Alumina (activity II)

Procedure:

-

Preparation of the Zincke Salt Intermediate: A solution of 2,4-dinitrochlorobenzene in dry pyridine is prepared and cooled. A pre-chilled solution of dimethylamine in dry pyridine is added dropwise with stirring. The mixture is stirred for 12 hours at room temperature to form a brownish-red liquid containing the ring-opened intermediate.

-

Reaction with Cyclopentadienide: The system is flushed with dry nitrogen. Freshly distilled cyclopentadiene is added, followed by the slow, dropwise addition of sodium methoxide solution while maintaining the temperature between 35-40°C. Stirring is continued for 4 hours.

-

Cyclization: The reaction vessel is fitted for distillation. A mixture of pyridine and methanol is distilled off. 1 L of dry pyridine is added, and the mixture is heated to 125°C under a nitrogen atmosphere for several days to facilitate the thermal cyclization.

-

Isolation and Purification: After cooling, the reaction mixture is worked up by extraction with hexanes. The combined organic layers are washed with 10% HCl and water to remove residual pyridine. The organic layer is dried over anhydrous sodium sulfate.

-

Chromatography: The solvent is removed by distillation, and the crude this compound is purified by column chromatography on alumina using hexane as the eluent. The product is collected as deep blue plates.

Chemical Reactivity

The dipolar nature of this compound dictates its chemical reactivity. The electron-rich five-membered ring is nucleophilic, while the electron-deficient seven-membered ring is electrophilic. Molecular orbital (MO) theory confirms this: the Highest Occupied Molecular Orbital (HOMO) has its largest coefficients at the C1 and C3 positions, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the seven-membered ring.

Electrophilic Aromatic Substitution (SEAr)

This is the most characteristic reaction of this compound. Due to the high electron density of the five-membered ring, these reactions occur readily, often under milder conditions than those required for benzene.

-

Regioselectivity: Attack occurs almost exclusively at the C1 and C3 positions. C1 is generally the kinetically favored site.

-

Common Reactions: Friedel-Crafts acylation, Vilsmeier-Haack formylation, nitration, and halogenation all proceed at the 1- and/or 3-positions.

Experimental Protocol: Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at the 1-position of this compound and is a cornerstone for synthesizing many derivatives.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Water, Brine

Procedure:

-

Vilsmeier Reagent Formation: In a flask cooled to 0°C, POCl₃ (1.1-1.5 eq.) is added dropwise to DMF (which acts as both solvent and reagent). The mixture is stirred at 0°C for 30-60 minutes to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.

-

Reaction: The this compound substrate (1.0 eq.) is added to the freshly prepared reagent at 0°C. The reaction is allowed to warm to room temperature and may be heated (e.g., to 60-80°C) for 1-6 hours, with progress monitored by TLC.

-

Workup and Hydrolysis: The reaction is cooled to 0°C and quenched by the addition of an aqueous solution of sodium acetate. This hydrolyzes the iminium salt intermediate to the aldehyde.

-

Isolation: The mixture is diluted with water and extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product (1-formylthis compound) is purified by silica gel column chromatography.

Nucleophilic Substitution

Nucleophilic attack occurs on the electron-deficient seven-membered ring, typically at the C4, C6, and C8 positions. These reactions often require strong nucleophiles like organolithium reagents.

Applications in Drug Development and Life Sciences

The unique structure and reactivity of the this compound scaffold have made it a subject of intense interest in medicinal chemistry. Naturally occurring this compound derivatives, such as chamthis compound and guaithis compound found in chamomile and other plants, have been used for centuries in traditional medicine for their anti-inflammatory and soothing properties.

Modern research has expanded on these foundations, exploring a wide range of biological activities.

-

Anti-inflammatory Activity: this compound and its derivatives are known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. Sodium guaithis compound sulfonate is used clinically as an anti-ulcer agent.

-

Antineoplastic Activity: Certain this compound derivatives have shown promising cytotoxicity against various cancer cell lines, including leukemia and melanoma. Their mechanism may involve inducing apoptosis.

-

Antimicrobial and Antifungal Activity: this compound-containing chalcones and other derivatives have demonstrated significant activity against both Gram-negative bacteria and fungi like Candida parapsilosis.

-

Antiviral Activity: Some derivatives have been investigated for their potential to inhibit viruses such as HIV-1.

-

Photodynamic Therapy (PDT): The strong light absorption properties of azulenes make them potential photosensitizers for PDT, where they can generate reactive oxygen species to destroy cancer cells upon irradiation.

Conclusion

This compound stands out as a nonbenzenoid aromatic hydrocarbon with a rich chemical profile driven by its inherent dipolar character. This property not only defines its distinctive color and spectroscopic behavior but also provides a logical framework for its selective functionalization. The electron-rich five-membered ring is primed for electrophilic substitution, while the electron-deficient seven-membered ring is susceptible to nucleophilic attack. Well-established synthetic routes, such as the Ziegler-Hafner synthesis, make the this compound core readily accessible for derivatization. The demonstrated breadth of biological activities, from anti-inflammatory to antineoplastic, positions this compound as a highly valuable scaffold for the design and development of novel therapeutic agents and advanced functional materials. Continued exploration of this unique molecule promises to unlock further applications in science and medicine.

References

Spectroscopic Properties of Azulene and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core spectroscopic properties of azulene and its derivatives. This compound, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, is distinguished by its intense blue color and unique photophysical characteristics.[1] These properties, which can be finely tuned through chemical modification, render this compound derivatives as promising candidates for applications in materials science, chemical sensing, and drug development.[1] This document summarizes key quantitative spectroscopic data, details common experimental protocols, and visualizes a general workflow for the spectroscopic characterization of novel this compound derivatives.

UV-Visible Absorption Spectroscopy

The striking blue color of this compound is a consequence of its S₀ → S₁ electronic transition, which occurs at a significantly lower energy (longer wavelength) compared to its colorless isomer, naphthalene.[1] The position (λmax) and intensity (molar extinction coefficient, ε) of this and other absorption bands are highly sensitive to the nature and position of substituents on the this compound core.[1] This tunability allows for the rational design of this compound derivatives with specific desired colors and electronic properties.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) predictably alter the absorption spectrum based on their position of substitution. Positions 1 and 3 of the this compound core have large coefficients in the Highest Occupied Molecular Orbital (HOMO). Consequently, EDGs at these positions destabilize the HOMO, leading to a bathochromic (red) shift, while EWGs stabilize the HOMO, causing a hypsochromic (blue) shift.[2] Conversely, positions 2, 4, and 6 have large coefficients in the Lowest Unoccupied Molecular Orbital (LUMO), and EWGs at these positions cause a bathochromic shift.

Key Absorption Data

The following table summarizes the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε) for this compound and a selection of its derivatives in various solvents. This data illustrates the significant spectral shifts that can be achieved through substitution.

| Compound | Substituent(s) | Solvent | λmax (nm) | ε (M⁻¹ cm⁻¹) | Reference |

| This compound | - | Tetrahydrofuran | 580 | 350 | |

| 340 | 4000 | ||||

| 2a | 2,6-bis(diphenylamino) | Tetrahydrofuran | 480 | 31,500 | |

| 2b | 2,6-bis(4-methoxyphenyl(phenyl)amino) | Tetrahydrofuran | 490 | 31,700 | |

| 2a-Br₂ | 1,3-dibromo-2,6-bis(diphenylamino) | Tetrahydrofuran | 492 | 28,300 | |

| 2b-Br₂ | 1,3-dibromo-2,6-bis(4-methoxyphenyl(phenyl)amino) | Tetrahydrofuran | 516 | 34,600 | |

| 3a | 1,3-dimethoxy-2,6-bis(diphenylamino) | Tetrahydrofuran | 494 | 31,000 | |

| 3b | 1,3-dimethoxy-2,6-bis(4-methoxyphenyl(phenyl)amino) | Tetrahydrofuran | 506 | 37,300 | |

| A1 | - | Acetonitrile | ~600 (S₀→S₁) | - | |

| ~340 (S₀→S₂) | - | ||||

| 276 (S₀→S₃) | - | ||||

| A2 | 4,6,8-trimethyl | Acetonitrile | ~600 (S₀→S₁) | - | |

| ~350 (S₀→S₂) | - | ||||

| 287 (S₀→S₃) | - | ||||

| A3 | 6-phenyl-4,8-dimethyl | Acetonitrile | ~620 (S₀→S₁) | - | |

| ~370 (S₀→S₂) | - | ||||

| ~300 (S₀→S₃) | - | ||||

| A4 | 6-(4-hexylphenyl)-4,8-dimethyl | Acetonitrile | ~620 (S₀→S₁) | - | |

| ~370 (S₀→S₂) | - | ||||

| ~304 (S₀→S₃) | - |

Fluorescence Spectroscopy

This compound and its derivatives are known for their anomalous fluorescence from the second excited singlet state (S₂ → S₀), which is a violation of Kasha's rule. The S₁ → S₀ internal conversion is extremely rapid, making the normal S₁ → S₀ fluorescence very weak or unobservable. The fluorescence properties, including the emission wavelength (λem) and quantum yield (Φ), are highly dependent on the substitution pattern and the solvent environment. Protonation of the this compound core can also dramatically alter the fluorescence, often leading to a significant enhancement and a red-shift in the emission.

Key Fluorescence Data

The following table presents the fluorescence emission maxima (λem) for several this compound derivatives, showcasing the influence of substitution and environmental factors.

| Compound | Substituent(s) | Conditions | λex (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| 7d | 2-(pyren-1-yl) | Neutral | - | 386 | - | - | |

| 7a | 2-phenyl | Protonated | - | 451 | - | - | |

| 7b | 2-(naphthalen-2-yl) | Protonated | - | 503 | - | - | |

| 7f | 2-(anthracen-9-yl) | Protonated | - | 500 | - | - | |

| 16 | 1-((phenylimino)methyl) | CH₂Cl₂ | - | ~450 | - | - | |

| Protonated | - | 610 | - | - | |||

| 17 | 1,3-bis((phenylimino)methyl) | CH₂Cl₂ | - | ~450 | - | - | |

| Protonated | - | 570 | - | - | |||

| Azulenyl boronate ester probe | - | PBS buffer | 350 | 483 | 0.010 | 148 |

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint". IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that induce a change in the dipole moment, making it particularly useful for identifying polar functional groups. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule, excelling in the analysis of nonpolar bonds and skeletal structures. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes cannot be both IR and Raman active.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of an this compound derivative.

Materials:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound derivative sample

-

Spectroscopic grade solvent

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration (typically 10⁻⁴ to 10⁻⁵ M) by dissolving an accurately weighed sample in a specific volume of solvent.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a second cuvette with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of an this compound derivative.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound derivative sample

-

Spectroscopic grade solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Emission Spectrum:

-

Set the excitation wavelength on the spectrofluorometer to a known absorption maximum of the compound.

-

Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum. This spectrum should ideally overlap with the absorption spectrum.

-

FTIR and Raman Spectroscopy

Objective: To obtain the vibrational spectrum of an this compound derivative for structural characterization.

FTIR Spectroscopy (KBr Pellet Method):

Materials:

-

FTIR Spectrometer

-

KBr powder (spectroscopic grade)

-

Agate mortar and pestle

-

Hydraulic press and pellet die

Procedure:

-

Sample Preparation: Mix a small amount of the this compound derivative (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted.

Raman Spectroscopy:

Materials:

-

Raman Spectrometer with a laser source

-

Microscope slide or capillary tube

-

This compound derivative sample

Procedure:

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide or pack it into a capillary tube. Solutions can also be analyzed in a cuvette.

-

Data Acquisition:

-

Position the sample under the microscope objective and focus the laser onto the sample.

-

Set the data acquisition parameters (laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio while avoiding sample degradation.

-

Collect the Raman spectrum.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Caption: A typical workflow for the spectroscopic characterization of a novel this compound derivative.

References

A Technical Guide to the Natural Sources and Isolation of Azulene Terpenoids for Researchers and Drug Development Professionals

An in-depth exploration of the origins, extraction methodologies, and purification of azulene terpenoids, providing a technical foundation for their application in research and pharmaceutical development.

This technical guide delves into the fascinating world of this compound terpenoids, a class of bicyclic sesquiterpenes renowned for their characteristic blue-to-purple coloration and significant therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the natural sources of these compounds, quantitative data on their occurrence, and meticulous protocols for their isolation and purification.

Natural Sources of this compound Terpenoids

This compound terpenoids are biosynthesized by a diverse array of organisms, from terrestrial plants and fungi to marine invertebrates. The primary this compound derivatives of pharmacological interest are chamthis compound and guaithis compound, which are typically formed from precursor molecules during the extraction process.

Botanical Sources

A variety of terrestrial plants are rich sources of this compound terpenoid precursors. The essential oils derived from these plants are often prized for their vibrant blue hue, a direct indicator of the presence of compounds like chamthis compound.

-

German Chamomile (Matricaria chamomilla): This is perhaps the most well-known source of chamthis compound. The essential oil, obtained through steam distillation of the flower heads, is characterized by its deep blue color.[1]

-

Yarrow (Achillea millefolium): The essential oil of yarrow is another significant source of chamthis compound, with concentrations varying based on the plant's origin and harvesting time.[2][3]

-

Wormwood (Artemisia absinthium): Certain species of Artemisia are known to produce essential oils containing chamthis compound.

-

Blue Tansy (Tanacetum annuum): The essential oil of blue tansy is notable for its high chamthis compound content, contributing to its intense blue color.

-

Guaiac Wood (Bulnesia sarmientoi): The heartwood of the Guaiac tree is a primary source of guaithis compound. The essential oil is obtained through steam distillation of the wood and sawdust.[4][5]

-

Australian Blue Cypress (Callitris intratropica): This tree is another source of guaithis compound.

Fungal Sources

Certain fungi are capable of producing this compound pigments, offering a unique biological source for these compounds.

-

Lactarius indigo (Indigo Milk Cap): This edible mushroom is distinguished by its striking indigo blue color, which is attributed to an this compound derivative.

-

Lactarius deliciosus: This mushroom is also known to produce this compound-type sesquiterpenoids.

Marine Sources

The marine environment, particularly invertebrates, represents a promising frontier for the discovery of novel this compound terpenoids.

-

Gorgonian Corals: Species such as Acanthogorgia laxa have been found to contain azulenoid sesquiterpenes, including linderthis compound and its derivatives.

Quantitative Data on this compound Terpenoid Content

The concentration of this compound terpenoids can vary significantly depending on the natural source, geographical location, and the extraction method employed. The following table summarizes available quantitative data to facilitate comparison.

| This compound Terpenoid | Natural Source | Plant Part/Organism | Extraction Method | Yield/Concentration | Reference(s) |

| Chamthis compound | Matricaria chamomilla (German Chamomile) | Flower Heads | Steam Distillation | 0.11% (essential oil yield), Chamthis compound content within oil varies (e.g., 0.184 mol/L) | |

| Achillea millefolium (Yarrow) | Flower Heads | Steam Distillation | Essential oil yield 0.11% to 1.03%; Chamthis compound content within oil 0.8% to 44.3% | ||

| Achillea millefolium (Yarrow) | Flower Heads | Steam Distillation | Up to 50% chamthis compound in essential oil | ||

| Tanacetum annuum (Blue Tansy) | - | - | - | - | |

| Guaithis compound | Bulnesia sarmientoi (Guaiac Wood) | Heartwood | Steam Distillation | Essential oil is primarily composed of guaiol (a precursor), bulnesol, and other sesquiterpenes. | |

| Linderthis compound | Acanthogorgia laxa (Gorgonian Coral) | Whole Organism | Solvent Extraction | - |

Experimental Protocols for Isolation and Purification

The successful isolation and purification of this compound terpenoids are critical for their subsequent analysis and application. The following section provides detailed methodologies for key experimental procedures.

Steam Distillation for Essential Oil Extraction (Example: German Chamomile)

Steam distillation is the most common method for extracting essential oils rich in this compound precursors from plant materials.

Objective: To extract the essential oil from the flower heads of Matricaria chamomilla.

Apparatus:

-

Steam generator

-

Distillation flask (still)

-

Condenser

-

Receiving vessel (Florentine flask or separatory funnel)

-

Heating mantle or steam source

Procedure:

-

Preparation of Plant Material: Freshly harvested or dried flower heads of Matricaria chamomilla are loaded into the distillation flask. The material should be packed uniformly to ensure even steam penetration. For dried material, a weight of approximately 300 g can be used.

-

Steam Generation: Steam is generated in a separate boiler and introduced into the bottom of the distillation flask.

-

Distillation: The steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor rises into the condenser.

-

Condensation: The condenser, cooled by circulating water, cools the vapor, causing it to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel. Due to their different densities, the essential oil will typically form a separate layer on top of the water.

-

Separation: The essential oil layer is carefully separated from the aqueous layer using a separatory funnel.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a low temperature to prevent degradation.

Solvent Extraction of Azulenes from Fungi (Example: Lactarius indigo)

Solvent extraction is a suitable method for isolating this compound compounds from fungal matrices.

Objective: To extract this compound derivatives from the fruiting bodies of Lactarius indigo.

Materials:

-

Fresh or dried fruiting bodies of Lactarius indigo

-

Methanol or ethanol

-

Hexane

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: The fungal material is ground and macerated in a suitable solvent, such as methanol or ethanol, at room temperature.

-

Extraction: The mixture is stirred or agitated for a defined period to allow for the extraction of the this compound compounds.

-

Filtration: The solid fungal material is separated from the solvent extract by filtration.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be further partitioned between immiscible solvents (e.g., hexane and a more polar solvent) to separate compounds based on their polarity.

-

Purification: The resulting extract is then subjected to chromatographic purification to isolate the this compound derivatives.

Chromatographic Purification of this compound Terpenoids

Chromatography is an indispensable tool for the purification of individual this compound terpenoids from complex mixtures.

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Objective: To purify guaithis compound from a crude extract.

Materials:

-

Glass chromatography column

-

Silica gel or alumina (stationary phase)

-

Solvent system (e.g., hexane, ethyl acetate) (mobile phase)

-

Collection tubes

Procedure:

-

Column Packing: A slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane) is carefully packed into the chromatography column to create a uniform bed.

-

Sample Loading: The crude extract containing guaithis compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. Guaithis compound, with its characteristic blue color, will form a distinct band that moves down the column.

-

Fraction Collection: As the separated compounds elute from the bottom of the column, they are collected in a series of fractions.

-

Analysis: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the purified guaithis compound.

-

Solvent Removal: The solvent is evaporated from the purified fractions to yield the isolated guaithis compound.

Preparative HPLC offers high-resolution separation and is ideal for obtaining highly pure this compound terpenoids.

Objective: To purify chamthis compound from a chamomile essential oil.

Instrumentation:

-

Preparative HPLC system with a suitable pump, injector, and detector (e.g., UV-Vis)

-

Preparative C18 column

Procedure:

-

Method Development: An analytical HPLC method is first developed to optimize the separation of chamthis compound from other components in the essential oil. A common mobile phase consists of a gradient of acetonitrile and water.

-

Sample Preparation: The chamomile essential oil is dissolved in the initial mobile phase solvent.

-

Injection: A larger volume of the sample solution is injected onto the preparative column.

-

Elution and Fraction Collection: The separation is performed using the optimized gradient, and fractions corresponding to the chamthis compound peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

-

Solvent Removal: The solvent is removed from the purified fractions to yield pure chamthis compound.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound terpenoids, particularly their anti-inflammatory properties, are attributed to their modulation of specific cellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound terpenoids have been shown to interfere with key inflammatory cascades.

References

A Technical Guide to Theoretical Quantum Mechanical Calculations of Azulene's Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene is a fascinating non-alternant bicyclic aromatic hydrocarbon, an isomer of naphthalene, composed of a fused five-membered and seven-membered ring system. Its unique electronic structure gives rise to several remarkable properties, including its distinct blue color and a significant dipole moment for a hydrocarbon, which is experimentally verified to be around 1.08 D in benzene.[1] These characteristics, stemming from its zwitterionic nature, make this compound a subject of intense theoretical and experimental investigation.[1] Quantum mechanical calculations are indispensable tools for elucidating the intricate details of this compound's geometry, electronic properties, and aromaticity, providing insights that are crucial for applications in materials science and drug development.

This technical guide provides an in-depth overview of the theoretical quantum mechanical methods employed to study the structure of this compound. It details the computational protocols, presents key quantitative data in a structured format, and visualizes the logical workflows and relationships inherent in these computational studies.

Theoretical Methodologies for Studying this compound

A variety of quantum chemical methods are utilized to model the structure and properties of this compound, each offering a different balance of computational cost and accuracy.

-

Density Functional Theory (DFT): This is one of the most widely used methods for studying this compound. Functionals such as B3LYP and ωB97XD, often paired with basis sets like 6-31G(d,p) or 6-311+G(d,p), have proven effective in predicting its geometric and electronic properties.[1][2] DFT is particularly useful for geometry optimization and for calculating properties like HOMO-LUMO energy gaps.[2]

-

Ab Initio Methods: For higher accuracy, especially in describing excited states, ab initio methods are employed. These include:

-

Hartree-Fock (HF): A foundational ab initio method, though it often needs to be corrected for electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate results than HF for the ground state structure.

-

Configuration Interaction (CI): Methods like CIS (Configuration Interaction Singles) and Symmetry-Adapted Cluster CI (SAC-CI) are crucial for studying the excited states of this compound, which is essential for understanding its unique spectroscopic properties.

-

-

Semi-empirical Methods: While less accurate, methods like Hückel Molecular Orbital (HMO) theory have been historically important and can still provide qualitative insights into the π-electron system of this compound.

Geometry Optimization and Structural Parameters

A key aspect of theoretical studies is the optimization of this compound's geometry to find its most stable conformation. Interestingly, the predicted ground state symmetry of this compound can depend on the computational method used. Semi-empirical and Hartree-Fock calculations often converge to a C(_s) symmetry, whereas DFT and MP2 calculations predict a C(_2v) symmetry as the ground state structure.

The following table summarizes key structural parameters for this compound calculated using a high-level computational scheme.

| Parameter | Description | Value |

| Symmetry | Point Group | C(_2v) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.402 | |

| C2-C3 | 1.399 | |

| C1-C8a | 1.408 | |

| C3a-C8a | 1.481 | |

| C3a-C4 | 1.405 | |

| C4-C5 | 1.385 | |

| C5-C6 | 1.402 | |

| Bond Angles (degrees) | ||

| C1-C2-C3 | 108.5 | |

| C2-C3-C3a | 108.0 | |

| C1-C8a-C8 | 107.5 | |

| C4-C5-C6 | 130.8 | |

| C5-C6-C7 | 129.2 |

Note: The presented values are a representative set from accurate computational studies. Actual values may vary slightly depending on the specific level of theory and basis set used.

Computational Workflow for Geometry Optimization

The process of finding the minimum energy structure of a molecule like this compound is iterative. The following diagram illustrates a typical workflow for a geometry optimization using a quasi-Newton method.

Caption: Workflow for molecular geometry optimization.

Electronic Structure and Aromaticity

This compound's 10π-electron system gives it aromatic character. However, the aromaticity is not uniformly distributed across the two rings. The five-membered ring has characteristics of an aromatic cyclopentadienyl anion (6π electrons), while the seven-membered ring resembles an aromatic tropylium cation (6π electrons). This charge separation leads to its notable dipole moment.

Various indices are calculated to quantify the aromaticity of each ring:

-

Structural Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) and bond length alternation (ΔBL) are used as geometric measures of aromaticity.

-

Electronic Indices: The π-electron delocalization index (FLUπ) and a sum of squared atomic charges (SA) serve as electronic criteria.

-

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values typically indicate aromaticity.

The table below presents computed aromaticity indices for this compound, highlighting the distinct character of the two rings.

| Aromaticity Index | Five-membered Ring | Seven-membered Ring |

| HOMA | 0.85 | 0.75 |

| FLUπ | 0.015 | 0.025 |

| NICS(0) | -10.2 | -8.5 |

Note: These values are representative and sourced from DFT (B3LYP/6-311+G(d,p)) calculations. Negative NICS values are indicative of aromaticity.

Excited States and Photophysical Properties

This compound is well-known for violating Kasha's rule, which states that fluorescence should only occur from the lowest excited singlet state (S(_1)). Instead, this compound exhibits fluorescence from its second excited singlet state (S(_2)). Theoretical calculations have been instrumental in explaining this phenomenon.

Computational studies reveal that the S(_1) state of this compound is antiaromatic, leading to a rapid, non-radiative decay. In contrast, the S(_2) state is aromatic, which gives it a longer lifetime, allowing for fluorescence to occur. This relationship between the excited state, aromaticity, and photophysical behavior is a key insight from quantum mechanical calculations.

The following diagram illustrates the logical relationship leading to this compound's anti-Kasha emission.

Caption: The relationship between excited-state aromaticity and anti-Kasha fluorescence in this compound.

Detailed Experimental Protocol: DFT Geometry Optimization

This section provides a detailed protocol for performing a geometry optimization of this compound using Density Functional Theory.

1. Software:

-

A quantum chemistry software package is required, such as Gaussian, ORCA, or Spartan.

2. Input File Preparation:

-

Molecular Coordinates: Provide initial Cartesian coordinates for all atoms in this compound. These can be estimated using molecular modeling software.

-

Methodology Specification:

-

Method: Specify the DFT functional, for example, B3LYP or ωB97XD.

-

Basis Set: Choose a suitable basis set, such as 6-311+G(d,p).

-

-

Calculation Type: Specify a geometry optimization calculation (e.g., Opt keyword in Gaussian).

-

Charge and Multiplicity: For neutral this compound in its ground state, the charge is 0 and the spin multiplicity is 1 (singlet).

3. Execution of the Calculation:

-

Submit the input file to the quantum chemistry software.

-

The software will iteratively solve the Schrödinger equation and calculate the forces on each atom.

-

The geometry will be adjusted in steps to minimize these forces until a stationary point on the potential energy surface is reached.

4. Analysis of the Output:

-

Convergence: Verify that the optimization has converged successfully by checking the output for convergence criteria (e.g., forces and displacements below a certain threshold).

-

Optimized Geometry: Extract the final, optimized Cartesian coordinates.

-

Energy: Note the final electronic energy of the optimized structure.

-

Molecular Orbitals: Analyze the energies and shapes of the HOMO and LUMO.

-

Vibrational Frequencies: It is good practice to follow an optimization with a frequency calculation (Freq keyword) to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

Conclusion

Theoretical quantum mechanical calculations provide an indispensable framework for understanding the unique structural and electronic properties of this compound. Through methods like DFT and ab initio calculations, it is possible to accurately predict its geometry, rationalize its dipole moment, quantify the aromaticity of its constituent rings, and explain its unusual photophysical behavior. The detailed protocols and workflows outlined in this guide serve as a foundation for researchers to conduct and interpret their own computational studies on this compound and its derivatives, paving the way for the rational design of new materials and therapeutic agents.

References

Unveiling the Enigma of Anti-Kasha Fluorescence in Azulene and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azulene, a captivating bicyclic aromatic hydrocarbon with a distinctive deep blue hue, stands as a prominent exception to Kasha's rule, a fundamental principle in photochemistry. This guide provides an in-depth exploration of the anti-Kasha fluorescence exhibited by this compound and its derivatives, a phenomenon characterized by emission from a higher excited singlet state (S2) to the ground state (S0). This unusual photophysical behavior, coupled with the sensitivity of its fluorescence to the molecular environment, positions this compound as a valuable scaffold for the design of novel fluorescent probes and therapeutic agents.

The Core Principle: Why this compound Defies Kasha's Rule

Kasha's rule posits that luminescence typically occurs from the lowest excited state of a given multiplicity. However, this compound predominantly fluoresces from its second excited singlet state (S2). This anomalous behavior is primarily attributed to two key factors:

-

A Large S2-S1 Energy Gap: The energy difference between the second (S2) and first (S1) excited singlet states in this compound is significantly large.[1] This substantial energy gap impedes the rate of internal conversion from S2 to S1, a non-radiative decay pathway that is typically highly efficient in most fluorescent molecules.[2]

-

Contrasting Excited-State Aromaticity: Quantum chemical studies have revealed a fascinating dichotomy in the electronic character of this compound's excited states. The S2 state exhibits aromatic character, contributing to its relative stability and longer lifetime.[1] In stark contrast, the S1 state possesses anti-aromatic character, which leads to a very short lifetime and rapid non-radiative decay to the ground state (S0).[1] This rapid depopulation of the S1 state further favors the radiative decay from the long-lived S2 state.

The following diagram illustrates the photophysical pathways in this compound, highlighting the origin of its anti-Kasha fluorescence.

Caption: Photophysical pathways in this compound.

Quantitative Photophysical Data

The fluorescence properties of this compound are highly sensitive to substitution on its bicyclic core. Electron-donating and electron-withdrawing groups can modulate the energies of the S1 and S2 states, thereby influencing the fluorescence quantum yield (Φf), lifetime (τ), and emission wavelength (λem). The following tables summarize key photophysical data for this compound and a selection of its derivatives.

Table 1: Fluorescence Quantum Yields of this compound and its Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| This compound | Cyclohexane | 0.027 | [3] |

| 2-Fluorothis compound | Not Specified | Modestly higher than this compound | |

| 1,3-Difluorothis compound | Not Specified | Significant enhancement | |

| 1-Formylthis compound | Not Specified | Drastically reduced | |

| 1,3-Dichlorothis compound | Cyclohexane | ~0.054 | |

| 2-Phenylthis compound | Acidic Media | Noticeable fluorescence | |

| Azulenyl boronate ester probe | PBS buffer | 0.010 |

Table 2: Fluorescence Lifetimes and Emission Wavelengths of this compound Derivatives

| Compound | Solvent | S2 Lifetime (τ) | Emission Max (λem) | Reference |

| This compound | EPA | Shorter with Ag films | ~370 nm (at RT and 77K) | |

| 1,2-Benzthis compound | Toluene | 66 ps | S2-S0 emission observed | |

| Di(phenylethynyl) azulenes (protonated) | Not Specified | - | 537 - 733 nm | |

| 2-Arylazulenes (protonated) | Not Specified | - | 451 - 503 nm | |

| This compound monoaldehydes (protonated) | HClO4/TFA | - | 530 - 552 nm |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of an this compound derivative can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

-

This compound derivative (sample)

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

High-purity solvents (e.g., cyclohexane, ethanol, dichloromethane)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then determined.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Caption: Workflow for relative quantum yield measurement.

Generalized Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the construction of the bicyclic ring system or the functionalization of a pre-existing this compound core. A common strategy for synthesizing 2-arylazulenes is the [8+2] cycloaddition reaction.

Generalized Synthesis of 2-Arylazulenes via [8+2] Cycloaddition:

This method involves the reaction of a 2H-cyclohepta[b]furan-2-one with an aryl-substituted silyl enol ether.

Materials:

-

2H-cyclohepta[b]furan-2-one derivative

-

Aryl-substituted silyl enol ether

-

Anhydrous solvent (e.g., toluene, xylene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of the 2H-cyclohepta[b]furan-2-one and the silyl enol ether in an anhydrous solvent is heated under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-arylthis compound.

References

The Isomeric Dichotomy of Azulene and Naphthalene: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Spectroscopic, and Reactive Differences Between C₁₀H₈ Isomers and Their Implications in Drug Development and Materials Science.

Executive Summary

Naphthalene and azulene, both aromatic hydrocarbons with the chemical formula C₁₀H₈, present a fascinating case of constitutional isomerism. While naphthalene is a colorless, planar molecule composed of two fused six-membered benzene rings, this compound possesses a unique structure with a five-membered ring fused to a seven-membered ring, bestowing upon it a striking blue color and a significant dipole moment. This structural divergence leads to profound differences in their physicochemical properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the isomeric relationship between this compound and naphthalene, detailing their synthesis, comparative spectroscopic and structural data, and distinct reactivity patterns. Furthermore, it explores the implications of these differences in the fields of drug development and organic electronics, offering detailed experimental protocols and visual workflows to aid researchers in these domains.

Structural and Physical Properties: A Tale of Two Isomers

The fundamental difference in the ring structures of naphthalene and this compound gives rise to a cascade of differing physical and electronic properties. Naphthalene, with its two fused benzene rings, is a classic example of a benzenoid aromatic hydrocarbon. It is nonpolar and thermodynamically more stable than this compound.[1]

This compound's fused five- and seven-membered ring system results in a non-alternant hydrocarbon with a significant dipole moment of approximately 1.0 D, a stark contrast to naphthalene's zero dipole moment.[2] This polarity arises from a charge separation, where the five-membered ring exhibits a higher electron density (cyclopentadienyl anion character) and the seven-membered ring a lower electron density (tropylium cation character). This charge distribution is a consequence of the molecule's effort to achieve aromatic stability in both rings according to Hückel's rule (4n+2 π electrons).

| Property | Naphthalene | This compound |

| Molecular Formula | C₁₀H₈ | C₁₀H₈ |

| Molar Mass | 128.17 g/mol | 128.17 g/mol |

| Appearance | Colorless solid | Dark blue solid |

| Melting Point | 80.26 °C | 99-100 °C |

| Boiling Point | 218 °C | 242 °C |

| Dipole Moment | 0 D | ~1.0 D |

| Heat of Combustion (ΔHcomb) | -5156.4 kJ/mol[3] | -5290.7 kJ/mol[3] |

Spectroscopic Characterization

The distinct electronic landscapes of this compound and naphthalene are readily apparent in their spectroscopic signatures.

UV-Vis Spectroscopy

Naphthalene's UV-Vis spectrum is characterized by strong absorptions in the ultraviolet region, with a prominent peak around 275 nm (ε ≈ 6,000 M⁻¹cm⁻¹) in cyclohexane.[4] In contrast, this compound exhibits a hallmark absorption in the visible region of the electromagnetic spectrum, responsible for its intense blue color. This low-energy electronic transition is attributed to its smaller HOMO-LUMO gap compared to naphthalene.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Naphthalene | ~275 | ~6,000 | Cyclohexane |

| This compound | ~580 | ~350 | Tetrahydrofuran |

| ~340 | ~4,000 | Tetrahydrofuran |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of naphthalene and this compound reflect their different symmetries and electron density distributions. Naphthalene's high symmetry results in only two distinct proton signals and three distinct carbon signals. This compound, with its lower symmetry and polarized nature, displays a more complex NMR spectrum with a wider range of chemical shifts.

| Naphthalene | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Position | δ (ppm) | δ (ppm) |

| 1, 4, 5, 8 (α) | 7.84 | 128.1 |

| 2, 3, 6, 7 (β) | 7.48 | 125.9 |

| 9, 10 (bridgehead) | - | 133.5 |

| This compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Position | δ (ppm) | δ (ppm) |

| 1, 3 | 7.93 | 117.87 |

| 2 | 8.37 | 136.55 |

| 4, 8 | 7.18 | 136.95 |

| 5, 7 | 7.41 | 122.70 |

| 6 | 7.59 | 137.32 |

| 3a, 8a (bridgehead) | - | 140.12 |

Synthesis and Reactivity

The disparate structures of this compound and naphthalene dictate their synthetic routes and chemical reactivity.

Synthesis

Naphthalene is readily obtained from coal tar and petroleum refining. In contrast, the synthesis of the less stable this compound skeleton requires more specialized methods. A classic and versatile method is the Ziegler-Hafner this compound synthesis .

Caption: Ziegler-Hafner this compound synthesis workflow.

Reactivity

Naphthalene undergoes electrophilic aromatic substitution, analogous to benzene. The substitution pattern is influenced by reaction conditions, with the kinetically favored product being substitution at the α-position (C1) and the thermodynamically favored product at the β-position (C2).

This compound's reactivity is governed by its charge distribution. The electron-rich five-membered ring is susceptible to electrophilic attack, while the electron-poor seven-membered ring can react with nucleophiles.

Caption: Comparative reactivity of naphthalene and this compound.

Applications in Drug Development and Materials Science

The unique properties of this compound and its derivatives have led to their exploration in various advanced applications.

Drug Development

This compound derivatives have shown promise as anti-inflammatory and anti-cancer agents. Some this compound-containing compounds have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Furthermore, certain guaithis compound derivatives have been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial electron transport chain at complex II.

Caption: Proposed mechanism of anticancer activity for a guaithis compound derivative.

Materials Science

In the realm of organic electronics, this compound's dipolar nature and lower HOMO-LUMO gap make it an attractive candidate for use in organic field-effect transistors (OFETs). Studies have shown that this compound can exhibit higher electron conductivity than naphthalene, making it a potential material for n-type organic semiconductors. The intrinsic dipole moment of this compound can also facilitate charge injection from the electrodes into the organic semiconductor layer.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Azulene's HOMO-LUMO Gap

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electronic structure of azulene, focusing on the molecular orbital (MO) theory that governs its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This compound's unique properties, including its distinct blue color and anomalous fluorescence, are direct consequences of its frontier orbital energetics.

Theoretical Framework: The Molecular Orbitals of a Non-Benzenoid Aromatic

This compound is a non-alternant hydrocarbon, an isomer of naphthalene, composed of a fused five-membered and seven-membered ring system.[1] This structural arrangement leads to a significant departure from the electronic properties of benzenoid aromatics. The π-electron system of this compound, containing 10 π-electrons, is key to its behavior.

According to Hückel Molecular Orbital (HMO) theory, the π molecular orbitals of this compound arise from the linear combination of ten atomic 2p orbitals.[2][3] A critical feature of this compound's electronic structure is the spatial distribution of its frontier orbitals. The HOMO has its largest coefficients on the five-membered ring and the C2, C6 positions, while the LUMO's coefficients are largest on the seven-membered ring, notably avoiding the C1 and C3 positions.[4] This separation of electron density between the HOMO and LUMO results in a small repulsive energy in the first excited state (S1), which is a primary reason for the molecule's small HOMO-LUMO gap and resulting color.[4]

In its ground state, this charge distribution creates a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.

The HOMO-LUMO Gap and Its Consequences

The energy difference between the HOMO and LUMO is a critical parameter that dictates a molecule's electronic and optical properties. For this compound, this gap is unusually small for a 10 π-electron aromatic hydrocarbon, leading to the absorption of low-energy photons in the visible region of the electromagnetic spectrum, which is responsible for its deep blue color.

Furthermore, this compound exhibits anomalous fluorescence, emitting light from its second excited singlet state (S2) rather than the lowest excited state (S1), a phenomenon that violates Kasha's rule. This is attributed to a large energy gap between the S2 and S1 states, which slows down the rate of internal conversion, allowing for efficient S2 → S0 fluorescence. The S1 state, being antiaromatic, decays rapidly through a conical intersection with the ground state (S0), preventing S1 emission.

Quantitative Data Summary

The HOMO-LUMO gap of this compound has been determined through both experimental measurements and computational calculations. The values vary depending on the methodology employed.

| Parameter | Method | Value | Reference |

| Optical HOMO-LUMO Gap | UV-Vis Spectroscopy | ~1.75 eV | |

| Electrochemical HOMO-LUMO Gap | Cyclic Voltammetry | ~2.35 eV | |

| Computational HOMO-LUMO Gap | Hückel (HMO) Theory | Varies (β-dependent) | |

| Computational HOMO-LUMO Gap | Density Functional Theory (DFT) | Varies (functional/basis set dependent) | |

| HOMO Energy (DFT B3LYP/6-31G(d)) | Computational | -5.19 eV | |

| LUMO Energy (DFT B3LYP/6-31G(d)) | Computational | -1.82 eV | |

| Calculated Gap (DFT B3LYP/6-31G(d)) | Computational | 3.37 eV | |

| Longest Wavelength Absorption (λmax) | UV-Vis Spectroscopy (in solution) | ~700 nm |

Note: Computational values are highly dependent on the level of theory and basis set used. The values presented are illustrative.

Experimental Protocols

This protocol outlines the determination of the optical HOMO-LUMO gap from the onset of the lowest energy absorption band in the UV-Vis spectrum.

Detailed Methodology:

-